![molecular formula C18H17NO4S B5629847 (3aS*,10aS*)-2-(3-thienylcarbonyl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5629847.png)
(3aS*,10aS*)-2-(3-thienylcarbonyl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid
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Description
The synthesis and study of heterocyclic compounds, including benzoxepines, pyrroles, and thienylcarbonyl derivatives, are of significant interest in organic chemistry due to their diverse biological activities and potential applications in pharmaceuticals. Although direct information on the specified compound is not available, studies on related compounds offer valuable insights into possible synthetic routes, structural analyses, and properties.
Synthesis Analysis
Research on similar compounds, such as pyrrolo[1,2-a]thieno[3,4-e][1,4]-diazepin-5(4H)-ones, involves key steps like intramolecular cyclization and the use of specific reagents for substituent introduction. For example, the synthesis of 10H-pyrrolo[1,2-a]thieno[3,4-e][1,4]diazepin-5(4H)-one derivatives from methyl 3-bromomethylthiophene-4-carboxylate highlights the importance of cyclization steps in forming the core heterocyclic structure (Daich et al., 1994).
Molecular Structure Analysis
The determination of molecular structure and conformation for such complex molecules often involves NMR spectroscopy and computational methods. For instance, the structure and probable conformation of related heterocyclic compounds have been established through NMR spectroscopy and Gaussian program calculations (Fedorov et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of heterocyclic compounds, including those with a thienylcarbonyl group, often involves interactions with nucleophiles and electrophiles, leading to a variety of derivatives with potential biological activity. Specific reactions, such as azo coupling and metallation, are crucial for modifying the core structure and introducing functional groups (Galenko et al., 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(3aS,10aS)-2-(thiophene-3-carbonyl)-3,3a,4,10-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c20-16(13-5-6-24-10-13)19-8-14-9-23-15-4-2-1-3-12(15)7-18(14,11-19)17(21)22/h1-6,10,14H,7-9,11H2,(H,21,22)/t14-,18+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XATXPMYFVWBWMK-KBXCAEBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COC3=CC=CC=C3CC2(CN1C(=O)C4=CSC=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2COC3=CC=CC=C3C[C@]2(CN1C(=O)C4=CSC=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3aS*,10aS*)-2-(3-thienylcarbonyl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid |
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